molecular formula C11H18N2O4 B1678538 Pyroglutamylleucine CAS No. 21282-11-1

Pyroglutamylleucine

Cat. No. B1678538
CAS RN: 21282-11-1
M. Wt: 242.27 g/mol
InChI Key: XXSAFGVAPGOYNT-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamylleucine, also known as Pglu-leu, is a peptide derived from wheat gluten hydrolysate . It has been found to suppress the induction of inducible nitric oxide synthase in interleukin-1β-stimulated primary cultured rat hepatocytes .


Molecular Structure Analysis

The chemical formula of Pyroglutamylleucine is C11H18N2O4 . Its exact mass is 242.13 and its molecular weight is 242.270 . It belongs to the class of organic compounds known as dipeptides .

Scientific Research Applications

Attenuation of Dysbiosis

Pyroglutamylleucine (PyroGlu-Leu or pEL) is present in certain food protein hydrolysates and traditional Japanese fermented foods . Studies have shown that the oral administration of PyroGlu-Leu can attenuate dysbiosis in different animal models . For instance, a high-fat diet extensively increased the ratio of Firmicutes/Bacteroidetes in the feces of rats compared to a control diet. Oral administration of PyroGlu-Leu significantly attenuated this high-fat diet-induced dysbiosis .

Production of Intestinal Antimicrobial Peptides

By focusing on the production of intestinal antimicrobial peptides, it was found that PyroGlu-Leu significantly increased the level of 4962 Da peptides, which were identified as the propeptide of rattusin or defensin alpha 9, in the ileum . This suggests that orally administered PyroGlu-Leu attenuates dysbiosis by increasing the host antimicrobial peptide, rattusin .

Attenuation of Hepatitis

PyroGlu-Leu, initially identified in wheat gluten hydrolysate, has been shown to attenuate hepatitis in animal models .

Attenuation of Colitis

Similarly, PyroGlu-Leu has been demonstrated to attenuate colitis in animal models . A previous study revealed that the oral administration of very low doses (0.1 –1.0 mg/kg body weight) of PyroGlu-Leu can normalize the disturbances in the colonic microbiota of mice with dextran sulfate sodium (DSS)-induced colitis .

Potential Medical Applications

While specific studies on PyroGlu-Leu are limited, peptides derived from medicinal substances have potential medical applications to hyperlipidemia, diabetes, hypertension, cardiovascular and cognitive diseases, chronic inflammation, epidermal permeability barrier disruption, coronavirus disease 2019 (COVID-19), and anti-cancer therapy . It’s plausible that PyroGlu-Leu, being a peptide, may have similar potential applications, but further research is needed to confirm this.

Food and Nutrition

PyroGlu-Leu is found in certain food protein hydrolysates and traditional Japanese fermented foods . This suggests that it could have potential applications in the food and nutrition industry, particularly in the development of functional foods.

properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-6(2)5-8(11(16)17)13-10(15)7-3-4-9(14)12-7/h6-8H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSAFGVAPGOYNT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175550
Record name Pyroglutamylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamylleucine

CAS RN

21282-11-1
Record name Pyroglutamylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-methyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyroglutamylleucine
Reactant of Route 2
Reactant of Route 2
Pyroglutamylleucine
Reactant of Route 3
Reactant of Route 3
Pyroglutamylleucine
Reactant of Route 4
Reactant of Route 4
Pyroglutamylleucine
Reactant of Route 5
Reactant of Route 5
Pyroglutamylleucine
Reactant of Route 6
Reactant of Route 6
Pyroglutamylleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.